what is the chemical structure of Closantel Impurity F
what is the chemical structure of Closantel Impurity F
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Closantel Impurity F, a specified impurity in the anthelmintic agent Closantel, as listed in the European Pharmacopoeia. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the impurity's chemical structure, its analytical characterization, and a robust protocol for its identification and control. By synthesizing information from pharmacopeial monographs and established analytical principles, this document serves as a critical resource for ensuring the quality and safety of Closantel drug substances and products.
Introduction: The Imperative of Impurity Profiling
Closantel is a salicylanilide anthelmintic used extensively in veterinary medicine to treat and control parasitic infections, particularly liver fluke.[1] Like all active pharmaceutical ingredients (APIs), the purity of Closantel is a critical quality attribute directly linked to its safety and efficacy. Pharmaceutical impurities, even at trace levels, can potentially impact the drug's stability, confer toxicity, or alter its pharmacological profile. Therefore, rigorous identification, characterization, and quantification of impurities are mandated by regulatory bodies worldwide.
Closantel Impurity F is one such specified impurity, recognized by the European Pharmacopoeia (EP).[2] Understanding its chemical identity and having a reliable method for its detection are paramount for manufacturers and quality control laboratories. This guide provides the foundational chemical knowledge and a detailed analytical framework for managing this specific impurity.
Chemical Identity and Structure of Closantel Impurity F
The fundamental first step in controlling an impurity is establishing its definitive chemical structure and properties. This allows for the development of specific analytical methods and provides a basis for understanding its potential toxicological significance.
Core Structural Information
Closantel Impurity F is structurally related to the parent Closantel molecule. The key difference lies in the central phenyl ring's substituent: Impurity F possesses a 4-chlorobenzoyl group, whereas the active Closantel molecule features a (4-chlorophenyl)cyanomethyl group. This structural modification, the substitution of a cyanomethyl (-CH(CN)Ar) moiety with a benzoyl (-C(=O)Ar) moiety, significantly alters the molecule's polarity and chemical properties.
The definitive chemical structure and identifiers for Closantel Impurity F are summarized below.[3][4][5][6]
| Parameter | Value | Source(s) |
| IUPAC Name | N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | [5] |
| CAS Number | 50274-07-2 | [3][6] |
| Molecular Formula | C₂₁H₁₃Cl₂I₂NO₃ | [3][4] |
| Molecular Weight | 652.05 g/mol | [4][6] |
| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl | [5] |
Note: The table summarizes data from multiple consistent sources.
Origin and Formation Pathway of Impurity F
Information regarding the specific synthetic or degradative pathway leading to the formation of Closantel Impurity F is not extensively detailed in publicly available literature. However, based on its chemical structure in relation to Closantel, its origin can be hypothesized.
The structural difference—a ketone in Impurity F versus a substituted nitrile in Closantel—suggests that Impurity F is likely a synthesis-related impurity . It could arise if a different starting material or intermediate, one containing the pre-formed benzoyl structure, is present in the manufacturing process of the key aniline intermediate required for Closantel synthesis.[7][8] Alternatively, it could potentially be formed through an oxidative degradation pathway of the parent drug, although this is less commonly described. A definitive understanding of its formation is crucial for implementing effective control strategies during API manufacturing.
Analytical Characterization and Control Strategy
A robust analytical methodology is the cornerstone of impurity control. For Closantel Impurity F, High-Performance Liquid Chromatography (HPLC) is the method of choice, as specified by the European Pharmacopoeia for the analysis of Closantel-related substances.[2][9]
Spectroscopic Identification (Theoretical)
-
¹H NMR Spectroscopy : The spectrum would be complex but interpretable. Key expected signals include a singlet for the methyl group (CH₃), multiple signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on the three distinct phenyl rings, and a broad singlet for the amide (N-H) proton. The absence of the characteristic methine proton (-CH(CN)-) signal seen in Closantel's spectrum would be a primary diagnostic indicator.[10][11][12]
-
¹³C NMR Spectroscopy : The spectrum would show a large number of signals in the aromatic region (approx. 110-160 ppm). A key diagnostic signal would be the resonance for the ketone carbonyl carbon (C=O) of the benzoyl group, expected to appear significantly downfield (typically >190 ppm). This would be a clear differentiator from the nitrile carbon (C≡N) and methine carbon (-CH-) signals in the Closantel spectrum.[13]
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 652.05, corresponding to its molecular weight. The isotopic pattern would be characteristic, showing the presence of two chlorine atoms. Fragmentation analysis (MS/MS) would help confirm the connectivity of the different ring systems.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the O-H (hydroxyl), N-H (amide), and C=O (amide and ketone) functional groups. The absence of a C≡N (nitrile) stretching band, which is present in Closantel, would be a key point of differentiation.[14]
Chromatographic Separation: A Pharmacopeial Approach
The following experimental protocol is based on the method for related substances outlined in the European Pharmacopoeia monograph for Closantel Sodium Dihydrate and is supplemented with best practices for method execution.[2][9] This method is designed to separate Closantel from its specified impurities, including Impurity F.
1. Chromatographic System:
-
Instrument: A gradient-capable HPLC system with a UV detector.
-
Column: Propylsilyl silica gel for chromatography (5 µm particle size).
-
Column Temperature: 40 °C.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µl.
2. Reagents and Solutions:
-
Methanol: HPLC grade.
-
Acetonitrile R1: HPLC grade.
-
Water for chromatography: High-purity, HPLC grade water.
-
Phosphoric acid: Analytical grade.
-
Potassium dihydrogen phosphate: Analytical grade.
-
Mobile Phase A: Dissolve 4.0 g of potassium dihydrogen phosphate in 1000 mL of water for chromatography. Adjust to pH 4.0 with phosphoric acid.
-
Mobile Phase B: A mixture of Mobile Phase A and Acetonitrile R1 in a 25:75 (v/v) ratio.
3. Sample and Standard Preparation:
-
Test Solution: Accurately weigh and dissolve 100.0 mg of the Closantel substance to be examined in methanol and dilute to 10.0 mL with the same solvent. (Concentration: 10 mg/mL).
-
Reference Solution (for System Suitability): Use Closantel for system suitability CRS, which contains a mixture of Closantel and its specified impurities (A, B, C, D, E, F, G, H, I, J). Dissolve 10 mg in 1.0 mL of methanol.[9]
-
Reference Solution (for Quantification Limit): Dilute 1.0 mL of the Test Solution to 100.0 mL with methanol. Dilute 5.0 mL of this solution to 25.0 mL with methanol. (This corresponds to a 0.2% level).
4. Chromatographic Procedure:
-
Gradient Program: The European Pharmacopoeia specifies a gradient, though the exact table is not fully detailed in all public documents. A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar impurities.
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the prepared solutions and record the chromatograms.
5. System Suitability and Acceptance Criteria:
-
Purpose: System Suitability Tests (SSTs) are performed before any sample analysis to ensure the chromatographic system is performing adequately.[15][16]
-
Procedure: Inject the Reference Solution (for System Suitability).
-
Acceptance Criteria:
-
The chromatogram should show a clear separation of all specified impurities from each other and from the main Closantel peak.
-
Resolution: The resolution between critical peak pairs should be greater than 1.5.
-
Tailing Factor: The tailing factor for the principal Closantel peak should be less than 2.0.[17]
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak area from at least five replicate injections of the principal peak should be not more than 2.0%.[18]
-
Logical Workflow for Identification & Control
The process of identifying and controlling Closantel Impurity F follows a logical, multi-step workflow. This process ensures that any detected impurity is correctly identified and that its level is maintained below the acceptable threshold defined by regulatory standards.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. Closantel EP Impurity F - CAS - 50274-07-2 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CN102180811B - Method for preparing closantel sodium intermediate by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. CN109851526A - The preparation method of closantel sodium - Google Patents [patents.google.com]
- 9. uspbpep.com [uspbpep.com]
- 10. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. mtc-usa.com [mtc-usa.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. academia.edu [academia.edu]
- 18. researchgate.net [researchgate.net]
